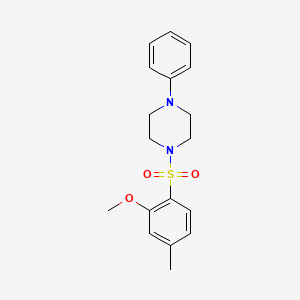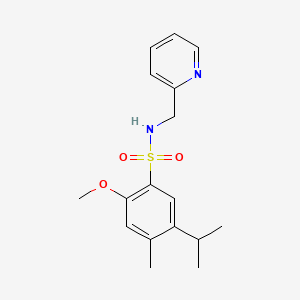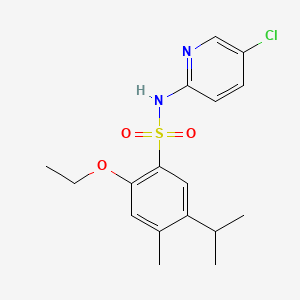![molecular formula C10H12BrCl2NO4S B603083 Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine CAS No. 1246821-87-3](/img/structure/B603083.png)
Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of Lewis acid catalysts like aluminum chloride or ferric bromide, are crucial for the successful completion of these steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonamide groups allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to a benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic rings.
Uniqueness
Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1246821-87-3 |
|---|---|
Fórmula molecular |
C10H12BrCl2NO4S |
Peso molecular |
393.1g/mol |
Nombre IUPAC |
2-bromo-4,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO4S/c11-7-5-8(12)9(13)6-10(7)19(17,18)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
Clave InChI |
IOYZDNOJCWRSMQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)

![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603005.png)

amine](/img/structure/B603007.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)
amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)

amine](/img/structure/B603018.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

